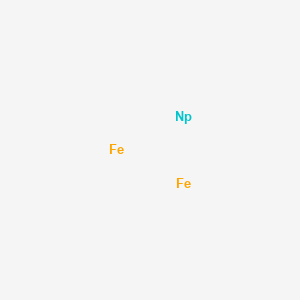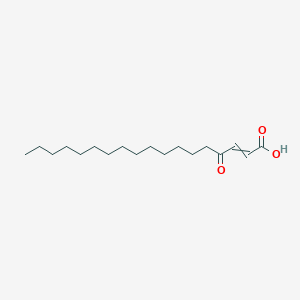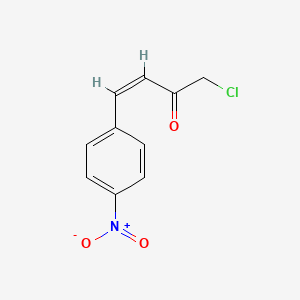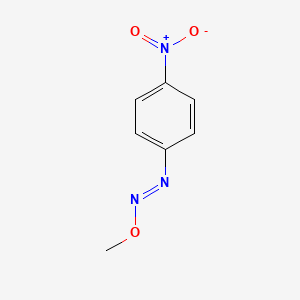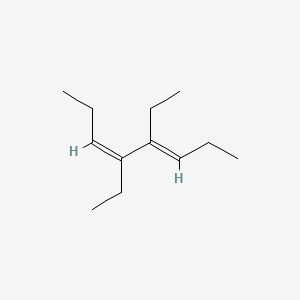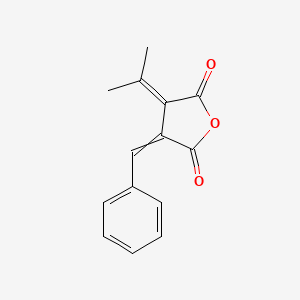
p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate: is a chemical compound with the molecular formula C17H16BrCl2NO2 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromobenzoate group and a bis(2-chloroethyl)amino group attached to a phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate typically involves the esterification of p-bromobenzoic acid with p-(Bis(2-chloroethyl)amino)phenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions usually include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions. These reactions are usually performed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions, often in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Products include substituted amines or alcohols.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include primary or secondary amines.
科学研究应用
p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to interact with DNA.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate involves its interaction with DNA. The bis(2-chloroethyl)amino group can form covalent bonds with the guanine bases in DNA, leading to cross-linking of the DNA strands. This cross-linking inhibits DNA replication and transcription, ultimately resulting in cell death. This mechanism is similar to that of other alkylating agents used in cancer therapy .
相似化合物的比较
Similar Compounds
Chlorambucil: An alkylating agent used in cancer treatment, known for its ability to cross-link DNA.
Melphalan: Another alkylating agent with similar DNA cross-linking properties.
Cyclophosphamide: A widely used chemotherapeutic agent that also functions through DNA alkylation.
Uniqueness
p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate is unique due to the presence of the p-bromobenzoate group, which may impart distinct chemical and biological properties compared to other alkylating agents. This structural feature could influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.
属性
CAS 编号 |
22953-53-3 |
|---|---|
分子式 |
C17H16BrCl2NO2 |
分子量 |
417.1 g/mol |
IUPAC 名称 |
[4-[bis(2-chloroethyl)amino]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C17H16BrCl2NO2/c18-14-3-1-13(2-4-14)17(22)23-16-7-5-15(6-8-16)21(11-9-19)12-10-20/h1-8H,9-12H2 |
InChI 键 |
VSZDJZWCVDOADP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


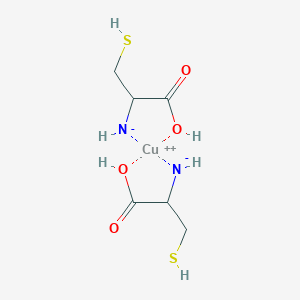
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)

